![molecular formula C13H21O3PS B14297661 Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate CAS No. 114100-03-7](/img/structure/B14297661.png)
Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate is an organophosphorus compound with a complex structure It is characterized by the presence of a phosphonate group attached to a diethyl ester, a 2-methylphenyl group, and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under basic conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an aryl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. The use of microwave irradiation has been explored to enhance reaction rates and yields in the synthesis of phosphonates .
化学反応の分析
Types of Reactions
Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aryl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phosphonate derivatives.
Substitution: Nitrated or halogenated aryl phosphonates.
科学的研究の応用
Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the enzyme and the phosphonate, blocking the enzyme’s active site and preventing substrate binding .
類似化合物との比較
Similar Compounds
- Diethyl (methylsulfonyl)methylphosphonate
- Diethyl (methylsulfinyl)methylphosphonate
- Diethyl phosphonate
Uniqueness
Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate is unique due to the presence of both a 2-methylphenyl group and a methylsulfanyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
114100-03-7 |
|---|---|
分子式 |
C13H21O3PS |
分子量 |
288.34 g/mol |
IUPAC名 |
1-[diethoxyphosphoryl(methylsulfanyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C13H21O3PS/c1-5-15-17(14,16-6-2)13(18-4)12-10-8-7-9-11(12)3/h7-10,13H,5-6H2,1-4H3 |
InChIキー |
LTGHACLDGQJMID-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C1=CC=CC=C1C)SC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



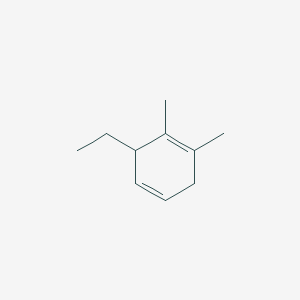
![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)
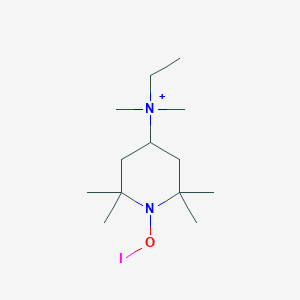
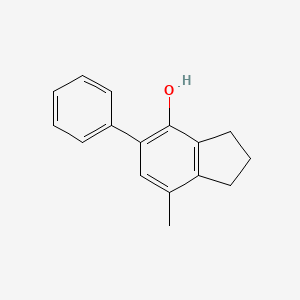
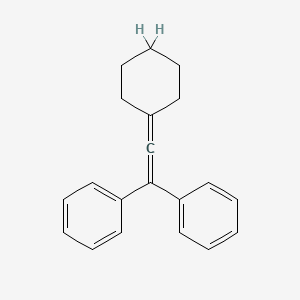
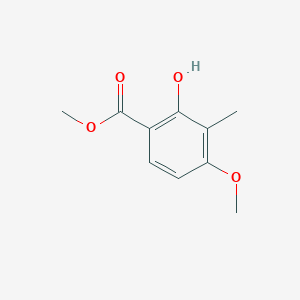
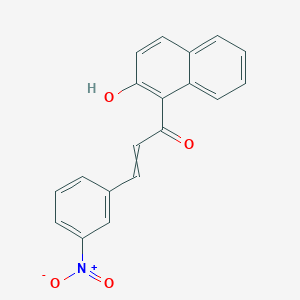
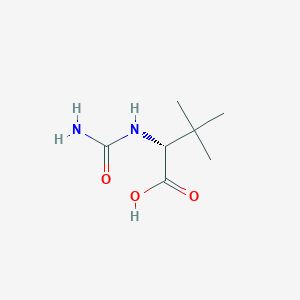
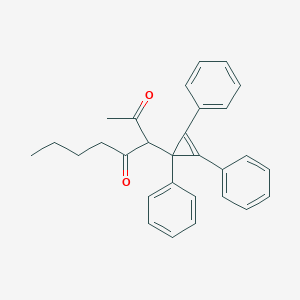
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)

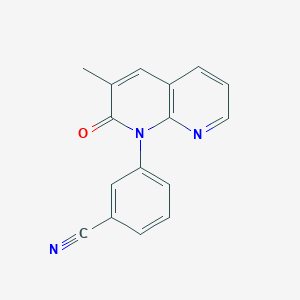
![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
